FadD32 Inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

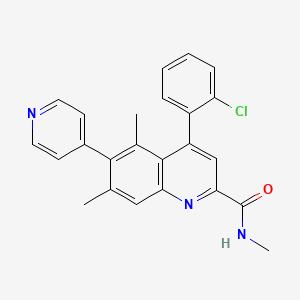

Molecular Formula |

C24H20ClN3O |

|---|---|

Molecular Weight |

401.9 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-N,5,7-trimethyl-6-pyridin-4-ylquinoline-2-carboxamide |

InChI |

InChI=1S/C24H20ClN3O/c1-14-12-20-23(15(2)22(14)16-8-10-27-11-9-16)18(13-21(28-20)24(29)26-3)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,26,29) |

InChI Key |

KUVKRNSXKFMYHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C3=CC=NC=C3)C)C(=CC(=N2)C(=O)NC)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

FadD32 Inhibitor-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, harbors a unique and complex cell envelope rich in mycolic acids. These long-chain fatty acids are crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[1][2] The biosynthesis of mycolic acids is a well-validated target for antitubercular drug development, with existing drugs like isoniazid targeting this pathway.[3][4] FadD32, a fatty acyl-AMP ligase, is an essential enzyme in this pathway, playing a pivotal role in the final condensation step of mycolic acid synthesis.[1][5][6] Its essentiality for mycobacterial growth makes it a promising target for novel antitubercular agents.[2][5][7] This technical guide provides an in-depth overview of the mechanism of action of inhibitors targeting FadD32, with a focus on the well-characterized diarylcoumarin and bisubstrate analog classes of inhibitors, collectively referred to here as "FadD32 Inhibitor-1."

The Role of FadD32 in Mycolic Acid Biosynthesis

FadD32 is a bifunctional enzyme that catalyzes two critical steps in the mycolic acid biosynthesis pathway:

-

Fatty Acyl-AMP Ligase (FAAL) Activity: FadD32 first activates a long-chain fatty acid (the meromycolate chain) using ATP to form a fatty acyl-adenylate intermediate (acyl-AMP).[2][3][8]

-

Fatty Acyl-ACP Synthetase (FAAS) Activity: Subsequently, FadD32 transfers the activated fatty acyl chain from the acyl-AMP intermediate to the acyl carrier protein (ACP) domain of the polyketide synthase Pks13.[2][3]

This activated meromycolate chain is then condensed with a C24-C26 fatty acid by Pks13 to form the full-length mycolic acid.

Mechanism of Action of this compound

This compound encompasses compounds that disrupt the enzymatic function of FadD32, thereby inhibiting mycolic acid biosynthesis and leading to bacterial cell death. The specific mechanism of inhibition can vary depending on the chemical scaffold of the inhibitor.

Diarylcoumarins

A prominent class of FadD32 inhibitors are the 4,6-diaryl-5,7-dimethyl coumarins. These compounds have been shown to be potent inhibitors of Mtb growth and mycolic acid biosynthesis.[3][4]

Key Mechanistic Insights:

-

Selective Inhibition of FAAS Activity: Biochemical assays have demonstrated that diarylcoumarins, such as CCA34, do not inhibit the initial FAAL activity of FadD32 (the formation of the acyl-AMP intermediate).[3] Instead, they specifically block the second step, the transfer of the activated acyl group to the acyl carrier protein (AcpM), which is the FAAS activity.[3][4]

-

Non-competitive Inhibition: While the precise binding site is still under investigation, kinetic studies suggest a non-competitive or allosteric mode of inhibition.

Bisubstrate Analogs

Another class of potent FadD32 inhibitors are bisubstrate analogs, such as 5′-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS). These molecules are designed to mimic the acyl-adenylate intermediate.

Key Mechanistic Insights:

-

Competitive Inhibition: As substrate analogs, these inhibitors are expected to bind to the active site of FadD32 and compete with the natural acyl-adenylate intermediate.

-

Potent Inhibition of Overall Activity: PhU-AMS has been shown to be a potent inhibitor of the overall FadD32-catalyzed reaction.[1]

Quantitative Data on FadD32 Inhibition

The following table summarizes key quantitative data for representative FadD32 inhibitors.

| Inhibitor Class | Representative Compound | Target | IC50 | MIC (M. tuberculosis) |

| Diarylcoumarin | CCA34 | FadD32 (FAAS activity) | Not explicitly stated | ~1 µg/mL |

| Bisubstrate Analog | PhU-AMS | FadD32 | ~5 µM | Not reported (not whole-cell active) |

Note: IC50 and MIC values can vary depending on the specific assay conditions and Mtb strain used.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of FadD32 inhibitors are provided below.

FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity Assay

This assay measures the formation of the acyl-AMP intermediate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified FadD32 enzyme, [¹⁴C]-labeled fatty acid (e.g., myristic acid), ATP, and MgCl₂ in a suitable buffer (e.g., HEPES).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time.

-

Quenching: Stop the reaction by adding an appropriate quenching solution (e.g., EDTA).

-

Analysis: Separate the reaction products by thin-layer chromatography (TLC).

-

Detection: Visualize and quantify the formation of [¹⁴C]acyl-AMP using phosphorimaging.

FadD32 Fatty Acyl-ACP Synthetase (FAAS) Activity Assay

This assay measures the transfer of the activated fatty acyl group to an acyl carrier protein (AcpM).

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified FadD32, AcpM, [¹⁴C]-labeled fatty acid, ATP, DTT, and MgCl₂ in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 30°C for an extended period (e.g., 16 hours).

-

Analysis: Separate the reaction products by SDS-PAGE.

-

Detection: Visualize and quantify the formation of the [¹⁴C]acyl-AcpM adduct using phosphorimaging.

Spectrophotometric Assay for FadD32 Activity

This high-throughput assay measures the release of inorganic phosphate (Pi) during the adenylation reaction.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing FadD32, a fatty acid substrate (e.g., lauric acid), and ATP in a suitable buffer.

-

Incubation: Incubate the reaction at room temperature.

-

Detection: At various time points, measure the amount of Pi released using a colorimetric method, such as the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620 nm).

Thermal Shift Assay (TSA)

TSA is used to assess the binding of inhibitors to FadD32 by measuring changes in the protein's thermal stability.

Protocol:

-

Mixture Preparation: Prepare a mixture of purified FadD32 protein and a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.

-

Inhibitor Addition: Add the test inhibitor to the mixture.

-

Thermal Denaturation: Subject the mixture to a gradual temperature increase in a real-time PCR instrument.

-

Fluorescence Monitoring: Monitor the fluorescence of the dye, which increases as the protein unfolds and binds the dye.

-

Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the inhibitor. A significant shift in Tm indicates inhibitor binding.

Visualizations

Mycolic Acid Biosynthesis Pathway and FadD32 Inhibition

Caption: FadD32's role in mycolic acid synthesis and inhibitor action.

Experimental Workflow for Identifying FadD32 Inhibitors

Caption: Workflow for FadD32 inhibitor identification and characterization.

Conclusion

FadD32 is a highly promising and chemically validated target for the development of novel antitubercular drugs. The detailed understanding of its dual enzymatic activities has enabled the development of sophisticated biochemical and biophysical assays to identify and characterize inhibitors. The distinct mechanisms of action of different inhibitor classes, such as the diarylcoumarins and bisubstrate analogs, provide a strong foundation for structure-based drug design efforts aimed at combating tuberculosis. Further exploration of these and other novel scaffolds targeting FadD32 will be crucial in the fight against drug-resistant Mtb.

References

- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. | Broad Institute [broadinstitute.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating fadd32 as a target for 7-substituted coumarin derivatives and other potential antimycobacterial agents [uwcscholar.uwc.ac.za]

- 8. mdpi.com [mdpi.com]

The Pivotal Role of FadD32 in Mycobacterium tuberculosis: A Technical Guide to its Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

FadD32, an essential fatty acyl-AMP ligase (FAAL), stands as a critical enzyme in the intricate biosynthetic pathway of mycolic acids, the defining feature of the Mycobacterium tuberculosis (Mtb) cell envelope.[1][2][3][4][5] Its indispensable role in linking the fatty acid synthase (FAS) and polyketide synthase (PKS) systems for the construction of these unique, long-chain fatty acids has positioned it as a genetically and chemically validated, high-priority target for novel anti-tuberculosis therapeutics.[1][3][5][6] This technical guide provides an in-depth exploration of FadD32's core functions, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its operational pathways.

Core Function and Mechanism of FadD32

FadD32 is a bifunctional enzyme that plays a penultimate role in mycolic acid biosynthesis.[1][7] It is one of 35 fatty acid adenylating enzymes in Mtb and is unique in its function of activating and transferring very long-chain fatty acids (meromycolic acids) to a polyketide synthase.[1] The process involves two distinct enzymatic activities:

-

Fatty Acyl-AMP Ligase (FAAL) Activity: FadD32 first adenylates a long-chain meromycolic acid (typically C50-C60) using ATP, forming a meromycoloyl-adenylate intermediate and releasing pyrophosphate.[1][6][7]

-

Fatty Acyl-ACP Synthetase (FAAS) Activity: Subsequently, the enzyme transfers the activated meromycoloyl group to the N-terminal acyl carrier protein (ACP) domain of the polyketide synthase Pks13.[1][6][8]

This transfer functionally links the products of the fatty acid synthase-II (FAS-II) pathway (meromycolic acids) with the polyketide synthesis machinery, which is essential for the final condensation step with a C22-C26 fatty acid to form the mature mycolic acid.[6][9] The essentiality of FadD32 for mycobacterial growth has been confirmed through genetic studies, and its partial depletion has been shown to be bactericidal and to sensitize Mtb to other antibiotics.[1]

Signaling Pathway of FadD32 in Mycolic Acid Biosynthesis

Caption: Mycolic acid biosynthesis pathway involving FadD32.

Quantitative Data on FadD32 Activity and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of FadD32 and the potency of its inhibitors.

| Parameter | M. tuberculosis FadD32 | M. smegmatis FadD32 | Reference(s) |

| Substrate Specificity | Prefers long-chain fatty acids | Similar to Mtb FadD32 | [8] |

| Inhibitor | IC50 / Ki | IC50 / Ki | |

| Diarylcoumarin (CCA34) | Not specified in provided texts | Not specified in provided texts | [6] |

| 5'-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS) | Inhibits loading of PKS13 | Not specified in provided texts | [1] |

Experimental Protocols

Detailed methodologies are crucial for the study of FadD32. The following sections outline key experimental protocols cited in the literature.

Biochemical Assay for FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity

This assay measures the first step of the FadD32 reaction, the formation of the acyl-adenylate intermediate.

Principle: The formation of a radiolabeled acyl-AMP from a radiolabeled fatty acid and ATP is monitored by thin-layer chromatography (TLC).

Materials:

-

Purified FadD32 enzyme

-

[14C]-labeled fatty acid (e.g., [14C]myristic acid)

-

ATP

-

Reaction buffer (e.g., 20 mM HEPES)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl2)

-

TLC plates

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing 100 µM [1-14C] myristic acid, 2 mM DTT, 10 mM MgCl2, and 5 mM ATP in 20 mM HEPES buffer.[6]

-

Add purified FadD32 enzyme (e.g., 5 µM) to initiate the reaction.[6]

-

Incubate the reaction at 30°C for a specified time (e.g., up to 16 hours for subsequent steps).[6]

-

Spot the reaction mixture onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the acyl-AMP from the unreacted fatty acid.

-

Visualize and quantify the formation of [14C]acyl-AMP using a phosphorimager.[6]

Biochemical Assay for FadD32 Fatty Acyl-ACP Synthetase (FAAS) Activity

This assay measures the second step of the FadD32 reaction, the transfer of the activated acyl group to an ACP.

Principle: The transfer of a radiolabeled acyl group from the acyl-AMP intermediate to an acyl carrier protein (AcpM or the ACP domain of Pks13) is monitored by SDS-PAGE and autoradiography.

Materials:

-

Purified FadD32 enzyme

-

Purified AcpM or Pks13-ACP domain

-

[14C]-labeled fatty acid (e.g., [14C]myristic acid)

-

ATP

-

Reaction buffer (e.g., 20 mM HEPES)

-

DTT

-

MgCl2

-

SDS-PAGE gels

-

Phosphorimager

Procedure:

-

The reaction mixture consists of 100 µM [1-14C] myristic acid, 2 mM DTT, 10 mM MgCl2, and 5 mM ATP in 20 mM Hepes.[6]

-

Add purified FadD32 (e.g., 5 µM) and the acceptor ACP (e.g., 5-10 µM AcpM).[6]

-

Incubate the reactions for 16 hours at 30°C.[6]

-

Analyze the reaction products by SDS-PAGE using a 10–20% gel.[6]

-

Quantify the transfer of the acyl-AMP onto AcpM by detecting the radiolabeled acyl-AcpM adduct using phosphorimaging.[6]

Experimental Workflow for FadD32 Inhibitor Screening

Caption: A generalized workflow for identifying and characterizing FadD32 inhibitors.

Structural Insights and Drug Development Implications

The three-dimensional crystal structure of Mtb FadD32 has been determined, revealing a two-domain architecture characteristic of the ANL superfamily of adenylating enzymes.[1] The structure, captured in complex with a bisubstrate ligand, provides a detailed view of the active site and a FAAL-specific insertion sequence that is crucial for substrate specificity and interaction with Pks13.[1][2] This structural information is invaluable for structure-based drug design efforts aimed at developing novel FadD32 inhibitors.[1]

Several classes of FadD32 inhibitors have been identified, including diarylcoumarins and substrate analogs like 5'-O-[N-(acyl)-sulfamoyl]adenosines.[1][6] Diarylcoumarins have been shown to specifically inhibit the FAAS activity of FadD32 and are effective at killing Mtb both in vitro and in animal models.[6][10] The validation of FadD32 as a druggable target opens a promising avenue for the development of new anti-tuberculosis agents that work on a well-established biosynthetic pathway, potentially circumventing existing resistance mechanisms.[6]

Conclusion

FadD32 is an essential and highly vulnerable target in Mycobacterium tuberculosis. Its central role in the biosynthesis of mycolic acids, coupled with a growing body of structural and functional knowledge, makes it an attractive focus for the development of next-generation tuberculosis therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate this critical enzyme and accelerate the discovery of novel inhibitors.

References

- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FadD32 | Broad Institute [broadinstitute.org]

- 5. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis (Journal Article) | OSTI.GOV [osti.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The dual function of the Mycobacterium tuberculosis FadD32 required for mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. | Broad Institute [broadinstitute.org]

Biochemical Profile of FadD32 Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FadD32, a fatty acyl-AMP ligase, is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a critical and validated target for the development of novel anti-tuberculosis therapeutics.[1][2][3] This technical guide provides a comprehensive biochemical profile of a representative FadD32 inhibitor, herein referred to as FadD32 Inhibitor-1, based on published data for potent diarylcoumarin-class inhibitors.[4][5][6] The document details the inhibitor's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of relevant pathways and workflows.

Introduction to FadD32 and its Inhibition

Mycolic acids are long-chain fatty acids that constitute the major component of the mycobacterial cell wall, providing a crucial protective barrier and contributing to the pathogen's virulence and resistance to common antibiotics.[1][7] The biosynthesis of mycolic acids is a complex process involving multiple enzymatic steps, and it has been a successful target for anti-tubercular drugs like isoniazid.[5]

FadD32 plays a pivotal, two-step role in this pathway.[4][5][7] First, its fatty acyl-AMP ligase (FAAL) activity adenylates long-chain meromycolic acids using ATP.[5][7] Subsequently, its fatty acyl-ACP synthetase (FAAS) activity transfers the activated meromycoloyl-AMP intermediate to the acyl carrier protein (ACP) domain of the polyketide synthase PKS13.[4][5][7] This two-step process is essential for the subsequent condensation reaction that forms the final mycolic acid structure.[1]

This compound belongs to the diarylcoumarin class of compounds, which have been identified as potent inhibitors of FadD32.[4][5][6] These inhibitors have been shown to effectively kill M. tuberculosis by disrupting mycolic acid biosynthesis and demonstrate efficacy in in vivo models of tuberculosis.[4][5]

Mechanism of Action

This compound, as a representative diarylcoumarin, selectively targets the fatty acyl-ACP synthetase (FAAS) activity of FadD32.[4][5][6] It does not affect the initial fatty acyl-AMP ligase (FAAL) activity, which is the adenylation of the fatty acid.[4][5] By inhibiting the transfer of the activated meromycoloyl-AMP to PKS13, the inhibitor effectively blocks the downstream steps of mycolic acid synthesis, leading to bacterial cell death.[4][5][8]

The following diagram illustrates the mycolic acid biosynthesis pathway and the specific point of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for representative FadD32 inhibitors from the diarylcoumarin class and other notable inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity

| Inhibitor Class | Compound | Target Activity | IC50 (µM) | MIC (µg/mL) against M. tuberculosis |

| Diarylcoumarin | CCA34 | FAAS | Not Reported | 0.2 - 0.8 |

| Alkyl Adenylate | AMPC12 | FAAL & FAAS | Not Reported | Inactive against whole cells |

| Bisubstrate Analog | PhU-AMS | FAAL & FAAS | Potent (qualitative) | Not Reported |

| Isoxazole Derivative | M1 | FAAL & FAAS | Not Reported | Not Reported |

Table 2: Biophysical Properties

| Inhibitor Class | Compound | Method | Parameter | Value |

| Alkyl Adenylate | AMPC12 | Differential Scanning Fluorimetry (DSF) | ΔTm (°C) | +7.7 (for M. tuberculosis FadD32) |

Note: The positive thermal shift (ΔTm) indicates direct binding and stabilization of the FadD32 enzyme by the inhibitor.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the protocols for essential assays used in the characterization of FadD32 inhibitors.

FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity Assay

This assay measures the formation of the acyl-AMP intermediate.

Principle: The FAAL activity of FadD32 is monitored by the formation of radiolabeled acyl-AMP from a radiolabeled fatty acid and ATP. The product is separated from the substrate by thin-layer chromatography (TLC) and quantified.[4][5]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), ATP, MgCl₂, DTT, [¹⁴C]-labeled fatty acid (e.g., myristic acid), and purified FadD32 enzyme.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound) or vehicle control to the reaction mixture.

-

Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of butanol/acetic acid (2:1 v/v).

-

Extraction: Vortex the mixture and centrifuge to separate the phases. The butanol phase contains the acyl-AMP product.

-

TLC Analysis: Spot the butanol phase onto a silica TLC plate.

-

Chromatography: Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water).

-

Visualization and Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled spots. Quantify the intensity of the acyl-AMP product spot.

FadD32 Fatty Acyl-ACP Synthetase (FAAS) Activity Assay

This assay specifically measures the transfer of the activated acyl group to the ACP domain of PKS13.

Principle: This assay follows the transfer of a radiolabeled acyl group from the pre-formed acyl-AMP intermediate to the N-terminal ACP domain of PKS13. The resulting acylated PKS13 is separated by SDS-PAGE and visualized.[4][5]

Protocol:

-

Acyl-AMP Formation: First, generate [¹⁴C]-acyl-AMP as described in the FAAL assay.

-

Transfer Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the purified N-terminal ACP domain of PKS13, and the pre-formed [¹⁴C]-acyl-AMP.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control.

-

Initiation and Incubation: Initiate the transfer reaction by adding purified FadD32 and incubate at 37°C.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE: Separate the reaction products on a Tris-Tricine SDS-PAGE gel.

-

Visualization: Dry the gel and expose it to a phosphor screen to visualize the radiolabeled, acylated PKS13-ACP.

The following diagram outlines the workflow for the biochemical characterization of this compound.

Conclusion

This compound, a representative of the diarylcoumarin class, is a potent and specific inhibitor of the FAAS activity of FadD32. By disrupting the mycolic acid biosynthesis pathway, it demonstrates significant anti-tubercular activity. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapies for tuberculosis. Further optimization of this and similar compound series holds promise for the development of new drugs to combat the growing threat of drug-resistant tuberculosis.[4][5]

References

- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FadD32 | Broad Institute [broadinstitute.org]

- 4. pnas.org [pnas.org]

- 5. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating fadd32 as a target for 7-substituted coumarin derivatives and other potential antimycobacterial agents [uwcscholar.uwc.ac.za]

The Pivotal Role of FadD32 in Mycolic Acid Biosynthesis: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are the hallmark lipid components of the mycobacterial cell envelope, providing a crucial permeability barrier that contributes to the intrinsic resistance of pathogens like Mycobacterium tuberculosis to many antibiotics. The biosynthesis of these complex lipids is a vital process for the bacterium and a well-established target for antitubercular drugs. This technical guide provides an in-depth exploration of the fatty acyl-AMP ligase FadD32, an essential enzyme that plays a critical gatekeeping role in the final stages of mycolic acid production. We will delve into its biochemical function, regulation, and its validation as a promising target for novel therapeutic interventions against tuberculosis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated biochemical pathways and experimental workflows.

Introduction: The Mycolic Acid Barrier and the Role of FadD32

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, with mycolic acids being its most abundant and defining component. These very long-chain α-alkyl, β-hydroxy fatty acids are covalently linked to the arabinogalactan-peptidoglycan layer and are also found in the outer membrane as trehalose dimycolate (TDM). This waxy coat is indispensable for the bacterium's survival, providing protection from hydrophilic drugs and the host immune system.[1]

The biosynthesis of mycolic acids is a multi-step process involving two distinct fatty acid synthase (FAS) systems: FAS-I for the de novo synthesis of fatty acids and FAS-II for the elongation of these chains to produce the long meromycolic acid precursor.[1] The final condensation of the C24-C26 α-branch with the C50-C60 meromycolic acid is catalyzed by the polyketide synthase Pks13.[2]

This crucial condensation step is orchestrated by FadD32 (Rv3801c), a fatty acyl-AMP ligase (FAAL). FadD32 acts as a functional bridge between the FAS-II pathway and Pks13.[3][4] Its essentiality for mycobacterial growth has been confirmed through conditional expression and gene knockdown studies, establishing it as a highly attractive target for the development of new antituberculosis drugs.[5][6]

Biochemical Function of FadD32: A Dual-Activity Enzyme

FadD32 is a bifunctional enzyme that catalyzes two sequential reactions, ensuring the proper activation and delivery of the meromycolic acid chain to Pks13 for the final Claisen condensation.[1][2][7]

-

Fatty Acyl-AMP Ligase (FAAL) Activity: In the first step, FadD32 adenylates the long-chain meromycolic acid using ATP, forming a meromycoloyl-adenylate (meromycoloyl-AMP) intermediate and releasing pyrophosphate (PPi).[7][8] This reaction activates the carboxyl group of the fatty acid for subsequent transfer.

-

Fatty Acyl-ACP Synthetase (FAAS) Activity: Following activation, FadD32 catalyzes the transfer of the activated meromycoloyl moiety from the adenylate intermediate to the phosphopantetheinyl arm of the N-terminal acyl carrier protein (ACP) domain of Pks13.[1][9] This transfer primes Pks13 for the condensation reaction with the α-branch.

This dual function highlights FadD32's central role in committing the meromycolic acid to the final step of mycolic acid biosynthesis.

Quantitative Data on FadD32 Activity and Inhibition

The following tables summarize key quantitative data related to FadD32's enzymatic activity and its inhibition by various compounds.

| Table 1: Kinetic Parameters of FadD32 | |

| Substrate | Kinetic Parameter |

| Lauric Acid (C12) | Apparent Vmax shows a 30-50% decrease in the phosphorylated form of FadD32 compared to the non-phosphorylated form.[5] |

| Table 2: Inhibition of FadD32 and Mycobacterial Growth | |

| Inhibitor | Effect and Concentration |

| Adenosine 5'-dodecyl-phosphate (C12-AMP) | Specifically inhibits FadD32 enzyme activity and mycobacterial growth.[3] |

| Diarylcoumarins (e.g., CCA1, CCA2, CCA34) | Inhibit mycolic acid biosynthesis and kill M. tuberculosis.[1] Resistant mutants show at least a 10-fold higher MIC.[1] |

| 5'-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS) | Inhibits the FadD32-catalyzed loading of PKS13 with final assay concentrations ranging from 0.78 µM to 50 µM.[3] |

| Accolate (Zafirlukast) | Identified as a potential inhibitor through in silico studies with a docking score of -10.0 kcal/mol and a total binding energy of -45.13 kcal/mol.[7] |

| Table 3: Effects of FadD32 Depletion and Regulation | |

| Condition | Observed Effect |

| Partial depletion of FadD32 in M. tuberculosis | Bactericidal effect and sensitization to other antibiotics (2- to >32-fold).[3] |

| fadD32 knockdown | Severely compromised growth in human THP-1 monocyte cells, with a bactericidal effect.[6] |

| Phosphorylation of FadD32 by Ser/Thr Protein Kinases (e.g., PknB) | Significant and reproducible decrease in FAAL activity (30-50%).[5] |

Regulation of FadD32 Activity by Phosphorylation

The activity of FadD32 is not static but is subject to post-translational modification, specifically phosphorylation by serine/threonine protein kinases (STPKs). In vitro studies have demonstrated that several mycobacterial STPKs, including PknA, PknB, PknD, and PknF, can phosphorylate FadD32.[5]

Mass spectrometry analysis has identified Threonine-552 as the specific phosphosite on FadD32.[5] Phosphorylation at this site leads to a significant decrease in the enzyme's fatty acyl-AMP ligase activity.[5] This negative regulation is consistent with the observed modulation of other enzymes involved in mycolic acid synthesis by STPKs.[5] The phosphorylation of FadD32 not only impacts its adenylation activity but also affects the subsequent condensation reaction catalyzed by Pks13.[5] This regulatory mechanism provides a means for the bacterium to modulate the rate of mycolic acid biosynthesis in response to various physiological signals.

Experimental Protocols

Cloning and Expression of fadD32

The fadD32 gene (Rv3801c) from M. tuberculosis H37Rv can be cloned into expression vectors for recombinant protein production.

-

Vector: pET28b (for N-terminal polyhistidine tag) or pLD1 (for expression in mycobacteria).[3][5]

-

Host: Escherichia coli or Mycobacterium smegmatis.

-

PCR Amplification: The gene is amplified from genomic DNA using standard PCR methods with appropriate primers.[3]

-

Induction: Protein expression is typically induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]

-

Purification: The His-tagged FadD32 protein is purified from cell lysates using nickel-affinity chromatography.

Fatty Acyl-AMP Ligase (FAAL) Activity Assay

This assay measures the first step of the FadD32 reaction, the formation of the acyl-adenylate intermediate.

-

Principle: The assay can be performed by monitoring the formation of radiolabeled acyl-AMP from a radiolabeled fatty acid substrate or by spectrophotometrically measuring the release of inorganic phosphate.[1][8]

-

Reaction Mixture (Radiolabeled):

-

Incubation: The reaction is incubated at 30°C.[1]

-

Analysis: The formation of [¹⁴C]acyl-AMP is analyzed by thin-layer chromatography (TLC) and quantified by phosphorimaging.[1]

-

Spectrophotometric Method: Measures the release of inorganic phosphate using a malachite green-based reagent.[8]

Fatty Acyl-ACP Synthetase (FAAS) Activity Assay

This assay measures the second step of the FadD32 reaction, the transfer of the activated acyl group to an ACP.

-

Principle: This assay monitors the acylation of a cognate acyl carrier protein (e.g., AcpM) with the radiolabeled acyl-AMP generated in the first step.[1]

-

Reaction Mixture:

-

Components of the FAAL assay.

-

Purified AcpM (e.g., 5-10 µM).[1]

-

-

Incubation: The reaction is incubated for an extended period (e.g., 16 hours) at 30°C to allow for the transfer to occur.[1]

-

Analysis: The formation of the [¹⁴C]acyl-AcpM adduct is analyzed by SDS-PAGE followed by phosphorimaging.[1]

Visualizing the Role and Regulation of FadD32

The following diagrams, generated using Graphviz (DOT language), illustrate the mycolic acid biosynthesis pathway, the experimental workflow for studying FadD32, and its regulatory pathway.

Caption: Mycolic Acid Biosynthesis Pathway Highlighting FadD32's Role.

Caption: Experimental Workflow for Studying FadD32 Function and Inhibition.

Caption: Regulatory Pathway of FadD32 Activity via Phosphorylation.

FadD32 as a Drug Target: Current Status and Future Directions

The essentiality of FadD32 for the viability of M. tuberculosis, coupled with its conservation across mycobacterial species, makes it a prime target for novel anti-TB drug development.[3][8] Several classes of inhibitors have been identified, most notably the diarylcoumarins, which have been shown to effectively kill M. tuberculosis by targeting the FAAS activity of FadD32.[1] Resistance to these compounds maps to mutations in the fadD32 gene, providing strong genetic validation of the target.[1]

Furthermore, the elucidation of the three-dimensional crystal structure of FadD32 provides a solid foundation for structure-based drug design.[3] This allows for the rational design and optimization of inhibitors that can bind to the active site or allosteric sites with high affinity and specificity.

Future drug discovery efforts should focus on:

-

High-throughput screening of diverse chemical libraries to identify novel scaffolds that inhibit FadD32.

-

Structure-guided optimization of existing inhibitor classes, such as the coumarins and 2-quinolones, to improve their potency, pharmacokinetic properties, and metabolic stability.[10]

-

Exploiting the regulatory mechanisms of FadD32, such as the phosphorylation site, as potential targets for allosteric modulators.

Conclusion

FadD32 stands out as a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Its dual enzymatic activity, essentiality for bacterial survival, and validated druggability make it a compelling target for the development of new therapeutics to combat tuberculosis. A thorough understanding of its biochemical function, regulation, and the methodologies to study it, as outlined in this guide, is paramount for the successful development of novel FadD32 inhibitors that can contribute to more effective TB treatment regimens.

References

- 1. pnas.org [pnas.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ser/Thr Phosphorylation Regulates the Fatty Acyl-AMP Ligase Activity of FadD32, an Essential Enzyme in Mycolic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying Vulnerable Pathways in Mycobacterium tuberculosis by Using a Knockdown Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Drug Repurposing Approach: Investigation of Mycobacterium tuberculosis FadD32 Targeted by FDA-Approved Drugs [mdpi.com]

- 8. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel Antimycobacterial FadD32 Inhibitors with Improved Drug Properties - ProQuest [proquest.com]

FadD32 as a Drug Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on Fatty Acid Degradation Protein D32 (FadD32) as a promising drug target for Mycobacterium tuberculosis. FadD32 is an essential enzyme in the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall. Its inhibition leads to bacterial cell death, making it an attractive target for novel anti-tuberculosis therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further research and drug development efforts in this area.

Introduction to FadD32

FadD32 is a fatty acyl-AMP ligase (FAAL) that plays a crucial role in the biosynthesis of mycolic acids, the long-chain fatty acids that are characteristic of the mycobacterial cell envelope.[1] The enzyme is essential for the growth and survival of M. tuberculosis.[2] FadD32 catalyzes the activation of meromycolic acids, which are then transferred to the polyketide synthase Pks13 for the final condensation step in mycolic acid synthesis.[3][4] This pathway is a well-validated target for anti-tubercular drugs, with isoniazid being a prominent example of a mycolic acid synthesis inhibitor.[3][5] The essentiality of FadD32 and its role in a validated pathway make it a compelling target for the development of new antibiotics to combat drug-resistant tuberculosis.[1][3]

Quantitative Data: Inhibitors and Enzyme Kinetics

The following tables summarize the quantitative data from initial studies on FadD32 inhibitors and the enzyme's kinetic parameters.

Table 1: In Vitro Activity of FadD32 Inhibitors

| Compound Class | Compound | Assay Type | Target Species | IC50 / MIC | Reference |

| Diarylcoumarins | CCA1 | Whole-cell MIC | M. tuberculosis H37Rv | 5.6 µM | [4] |

| CCA2 | Whole-cell MIC | M. tuberculosis H37Rv | 1.9 µM | [4] | |

| CCA4 | Whole-cell MIC | M. tuberculosis H37Rv | 0.24 µM | [4] | |

| CCA5 | Whole-cell MIC | M. tuberculosis H37Rv | 0.33 - 0.57 µM | [4] | |

| CCA34 | Whole-cell MIC | M. tuberculosis H37Rv | 1.9 µM | [4] | |

| Bisubstrate Analog | PhU-AMS | Enzymatic IC50 | M. tuberculosis FadD32 | 6.8 ± 1.1 µM |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: FadD32 Enzyme Kinetic Parameters

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Target Species | Reference |

| Lauric Acid (C12) | 10.3 ± 1.5 | 1.8 ± 0.1 | 2.9 x 103 | M. smegmatis FadD32 |

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.

Signaling Pathways and Experimental Workflows

Visual representations of the mycolic acid biosynthesis pathway, a typical inhibitor screening workflow, and the logical validation of FadD32 as a drug target are provided below using Graphviz.

Mycolic Acid Biosynthesis Pathway and FadD32 Inhibition

Caption: Mycolic acid biosynthesis pathway highlighting the role of FadD32.

Experimental Workflow for FadD32 Inhibitor Screening

Caption: A typical workflow for the identification and validation of FadD32 inhibitors.

Logical Framework for FadD32 Target Validation

Caption: Logical steps and evidence supporting the validation of FadD32 as a drug target.

Experimental Protocols

Detailed methodologies for key experiments cited in the initial studies of FadD32 are provided below.

FadD32 Activity Assay (Pyrophosphatase-Coupled Spectrophotometric Assay)

This assay measures the fatty acyl-AMP ligase (FAAL) activity of FadD32 by quantifying the release of inorganic pyrophosphate (PPi). The PPi is subsequently hydrolyzed to two molecules of inorganic phosphate (Pi) by a coupling enzyme, inorganic pyrophosphatase, and the Pi is detected colorimetrically.

Materials:

-

Purified FadD32 enzyme

-

Fatty acid substrate (e.g., Lauric acid)

-

ATP

-

MgCl₂

-

HEPES or Tris-HCl buffer

-

Inorganic Pyrophosphatase

-

Malachite Green reagent for phosphate detection

-

96-well microplates

-

Spectrophotometer (plate reader)

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing HEPES or Tris-HCl buffer (pH 7.2-8.0), MgCl₂, ATP, and the fatty acid substrate in a 96-well plate.

-

Add the purified FadD32 enzyme and inorganic pyrophosphatase to initiate the reaction. The final reaction volume is typically 50-100 µL.

-

Include control reactions lacking FadD32 or the fatty acid substrate.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Phosphate Detection:

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi produced in each reaction and determine the specific activity of FadD32. For inhibitor studies, calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

FadD32 Acyl-Transfer Assay (Fluorescent Bodipy-C16 Loading onto Pks13)

This assay measures the fatty acyl-ACP synthetase (FAAS) activity of FadD32, which involves the transfer of an activated fatty acid to Pks13. A fluorescently labeled fatty acid (BODIPY-C16) is used as the substrate.

Materials:

-

Purified FadD32 enzyme

-

Purified Pks13 enzyme

-

BODIPY FL C16 (fluorescent fatty acid)

-

ATP

-

MgCl₂

-

HEPES buffer

-

DTT (Dithiothreitol)

-

Tween-20

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing HEPES buffer (pH 7.2), MgCl₂, DTT, Tween-20, ATP, and the BODIPY FL C16 substrate.

-

Add the purified FadD32 and Pks13 enzymes to initiate the reaction. For inhibitor studies, pre-incubate FadD32 with the inhibitor before adding Pks13 and the other reaction components.

-

Include control reactions lacking FadD32 or Pks13.

-

-

Incubation:

-

Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).

-

-

SDS-PAGE Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products on an SDS-PAGE gel.

-

-

Fluorescence Detection:

-

Visualize the fluorescently labeled Pks13 band using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the Pks13 band.

-

For inhibitor studies, calculate the percent inhibition relative to a DMSO control and determine the IC50 value from a dose-response curve.[6]

-

Conclusion

The initial studies on FadD32 have firmly established it as a genetically and chemically validated drug target in Mycobacterium tuberculosis.[1] The development of potent inhibitors, such as the diarylcoumarin series, and the establishment of robust enzymatic and whole-cell screening assays have paved the way for further drug discovery efforts.[3][6] The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel anti-tubercular agents targeting this essential enzyme. Future work will likely focus on optimizing the potency and pharmacokinetic properties of existing inhibitor scaffolds and exploring novel chemical matter to inhibit FadD32.

References

- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]

FadD32 Inhibitor-1: A Technical Guide to Target Validation in Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Fatty Acid Degradation Protein D32 (FadD32) as a crucial enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). FadD32 plays an essential role in the biosynthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[1][2] Its inhibition presents a promising strategy for the development of novel anti-tubercular agents. This document outlines the molecular basis of FadD32 inhibition, summarizes key quantitative data for inhibitors, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

The Role of FadD32 in Mycolic Acid Biosynthesis

FadD32 is a fatty acyl-AMP ligase (FAAL) that is indispensable for the synthesis of mycolic acids, the long, branched-chain fatty acids that form the characteristic outer layer of Mtb.[1][3] This unique cell wall structure is critical for the bacterium's survival, virulence, and resistance to common antibiotics.[4] FadD32 functions as a bridge, linking the fatty acid synthase (FAS) and polyketide synthase (PKS) pathways.[1][5]

The enzyme catalyzes a two-step process:

-

Adenylation: FadD32 activates the meromycolic acid, a product of the FAS-II system, by converting it to a meromycoloyl-adenylate (meromycoloyl-AMP) intermediate.

-

Acyl Transfer: The activated meromycolic acid is then transferred to the N-terminal acyl carrier protein (ACP) domain of Polyketide Synthase 13 (Pks13).

This process is a critical prerequisite for the subsequent Claisen-type condensation reaction catalyzed by Pks13, which ultimately leads to the formation of mycolic acids.[6] The essentiality of the fadD32 gene for Mtb survival has been genetically validated, making it an attractive target for drug discovery.[1][5]

Quantitative Data for FadD32 Inhibitors

Several classes of inhibitors targeting FadD32 have been identified and characterized. The following tables summarize the quantitative data for some of the key inhibitors.

| Inhibitor Class | Compound | Target | Assay Type | IC50 | Reference |

| Bisubstrate Analog | 5′-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]-adenosine (PhU-AMS) | FadD32 | Functional Assay (loading of fluorescently labeled fatty acid onto PKS13) | 6.8 µmol/L | [6] |

| Diarylcoumarins | CCA1 | FadD32 | Whole-cell Mtb growth inhibition | Not specified | [7][8] |

| Diarylcoumarins | CCA2 | FadD32 | Whole-cell Mtb growth inhibition | Not specified | [7][8] |

| Diarylcoumarins | CCA34 | FadD32 | Mycolic acid biosynthesis inhibition | Not specified | [7] |

| Inhibitor Class | Compound | Organism | MIC | Reference |

| Diarylcoumarins | Compound 22 | M. tuberculosis H37Rv | 0.66 µmol/L | [6] |

| Adenosine 5'-dodecyl-phosphate | C12-AMP | Mycobacteria | Not specified (inhibited growth) | [1] |

Experimental Protocols for FadD32 Target Validation

The validation of FadD32 as a drug target involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

FadD32 Activity Assay (Spectrophotometric)

This assay measures the release of inorganic phosphate during the adenylation reaction catalyzed by FadD32.

Principle: The conversion of a fatty acid to its acyl-adenylate derivative by FadD32 consumes ATP and releases pyrophosphate (PPi). The subsequent hydrolysis of PPi to inorganic phosphate (Pi) can be quantified using a colorimetric method.

Materials:

-

Purified FadD32 enzyme (e.g., from M. smegmatis as a surrogate or M. tuberculosis)[9]

-

Fatty acid substrate (e.g., dodecanoic acid)

-

ATP

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Inorganic pyrophosphatase

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, fatty acid substrate, and ATP.

-

Add the purified FadD32 enzyme to initiate the reaction. In parallel, run a control reaction without the enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Add inorganic pyrophosphatase to convert the released PPi to Pi.

-

Add the phosphate detection reagent and incubate to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

To screen for inhibitors, pre-incubate the enzyme with the test compounds before adding the substrates.

Thermal Shift Assay (TSA)

TSA is used to identify compounds that bind to FadD32 by measuring changes in the protein's thermal stability.

Principle: The binding of a ligand to a protein generally increases its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to unfolded proteins.

Materials:

-

Purified FadD32 enzyme

-

SYPRO Orange dye (or similar)

-

Test compounds

-

Real-time PCR instrument

Procedure:

-

Prepare a mixture of the purified FadD32 enzyme and SYPRO Orange dye in a suitable buffer.

-

Aliquot the mixture into the wells of a 96-well PCR plate.

-

Add the test compounds or a vehicle control to the wells.

-

Seal the plate and place it in a real-time PCR instrument.

-

Apply a temperature gradient, typically from 25°C to 95°C, with incremental increases.

-

Monitor the fluorescence at each temperature increment.

-

The Tm is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of a compound suggests binding.[9]

Whole-Cell Mycolic Acid Biosynthesis Assay

This assay determines the effect of inhibitors on the synthesis of mycolic acids in live Mtb cells.

Principle: Radiolabeled precursors, such as [14C]acetic acid, are incorporated into mycolic acids. The inhibition of this incorporation by a test compound indicates interference with the mycolic acid biosynthesis pathway.

Materials:

-

M. tuberculosis culture

-

[14C]acetic acid

-

Test compounds

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

Grow Mtb cultures to the mid-log phase.

-

Treat the cultures with the test compounds at various concentrations for a defined period.

-

Add [14C]acetic acid to the cultures and incubate to allow for its incorporation into lipids.

-

Harvest the cells and extract the total lipids using a suitable solvent system.

-

Analyze the lipid extracts by TLC to separate the different lipid species, including mycolic acid methyl esters (after derivatization).

-

Visualize and quantify the radiolabeled mycolic acids using a phosphorimager or autoradiography. A reduction in the radiolabel signal in treated cells compared to untreated controls indicates inhibition of mycolic acid biosynthesis.[7]

Visualizing Pathways and Workflows

The following diagrams illustrate the key processes involved in FadD32 function and its validation as a drug target.

Caption: Mycolic Acid Biosynthesis Pathway involving FadD32.

Caption: General Workflow for FadD32 Target Validation.

References

- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FadD32 | Broad Institute [broadinstitute.org]

- 3. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Overcoming Mycobacterium tuberculosis through small molecule inhibitors to break down cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. | Broad Institute [broadinstitute.org]

- 9. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Biology of FadD32: A Promising Target for Tuberculosis Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a formidable global health threat, necessitating the discovery of novel therapeutic agents.[1] The bacterium is encased in a unique and complex cell wall, rich in mycolic acids, which are essential for its survival, virulence, and resistance to common antibiotics.[2][3] The biosynthetic pathway of these mycolic acids is a well-validated source of drug targets.[4] A critical enzyme in this pathway is the fatty acyl-AMP ligase FadD32, which plays a pivotal role in activating long-chain fatty acids for the final condensation step of mycolic acid synthesis.[2][5] Its essentiality for mycobacterial growth makes it a highly attractive target for the development of new anti-tubercular drugs.[2][6]

This technical guide provides a comprehensive overview of the structural biology of FadD32, with a particular focus on its interactions with inhibitors. We will delve into the enzyme's structure and function, summarize the quantitative data on its inhibition, provide detailed experimental protocols for its study, and visualize key pathways and workflows.

FadD32: Structure and Catalytic Mechanism

FadD32 is a bifunctional enzyme belonging to the adenylating enzyme superfamily.[7] It consists of a larger N-terminal domain and a smaller, more flexible C-terminal domain.[2] The enzyme catalyzes two sequential half-reactions essential for the synthesis of mycolic acids:

-

Adenylation (Fatty Acyl-AMP Ligase Activity): FadD32 first activates a long-chain meromycolic acid by reacting it with ATP to form a meromycoloyl-AMP intermediate and releasing pyrophosphate (PPi).[4][7]

-

Thioesterification (Fatty Acyl-ACP Synthetase Activity): The activated meromycolic acid is then transferred from the AMP to the phosphopantetheinyl arm of the N-terminal acyl carrier protein (ACP) domain of the polyketide synthase PKS13.[4][7]

The enzyme cycles between two principal conformations to perform these two steps: an "adenylation" conformation and a "thiolation" conformation, which involves a significant movement of the C-terminal domain relative to the N-terminal domain.[2]

Inhibitors of FadD32

The essential role of FadD32 has made it a focal point for inhibitor discovery. Two main classes of inhibitors have been structurally and biochemically characterized:

-

Bisubstrate Analogs: These inhibitors are designed to mimic the acyl-adenylate intermediate of the enzymatic reaction.[2] A prominent example is 5′-O-[N-(11-phenoxyundecanoyl)-sulfamoyl]adenosine (PhU-AMS) .[2] This compound acts as a dead-end inhibitor by replacing the phosphate of the acyl-adenylate with a chemically stable sulfamate moiety, effectively locking the enzyme in its adenylation conformation.[2]

-

Diarylcoumarins: Identified through whole-cell phenotypic screening, this class of compounds has been shown to inhibit mycolic acid biosynthesis by targeting FadD32.[2][4] Mechanistic studies have revealed that these inhibitors specifically block the second half-reaction, the transfer of the activated fatty acid to PKS13 (the FAAS activity), without affecting the initial adenylation step.[4][5] Resistance mutations to diarylcoumarins have been mapped to residues E120 and F291, located at the interface between the N- and C-terminal domains.[2]

Structural Insights from FadD32-Inhibitor Complexes

The crystal structure of M. tuberculosis FadD32 in complex with the bisubstrate inhibitor PhU-AMS has provided a foundational framework for structure-based drug design.[2] The structure, resolved at 2.25 Å, captures the enzyme in its adenylating conformation, with the inhibitor bound in a long channel within the N-terminal domain.[2] This detailed structural view clarifies the binding locations for both the fatty acid and ATP substrates and illuminates the interactions of a unique insertion sequence specific to this class of enzymes.[2]

Data Presentation

Crystallographic Data for FadD32-Inhibitor Complexes

| PDB ID | Organism | Ligand | Resolution (Å) | Space Group |

| 5HM3 | Mycobacterium tuberculosis | PhU-AMS | 2.25 | P2₁2₁2₁ |

| 5D6J | Mycobacterium smegmatis | ATP | 2.40 | P2₁2₁2₁ |

| 5EY8 | Mycobacterium smegmatis | C12-AMP | 2.30 | C222₁ |

| 5EY9 | Mycobacterium marinum | C12-AMP | 2.70 | P2₁2₁2₁ |

| 5ICR | Mycobacterium smegmatis | PhU-AMS | Not specified | P2₁ |

Data sourced from Kuhn et al., 2016.[2]

Inhibitory Activity Data for FadD32 Inhibitors

| Inhibitor | Type | Target | IC₅₀ | Kᵢ | MIC (Mtb H37Rv) |

| PhU-AMS | Bisubstrate Analog | FadD32 (Overall) | 6.8 ± 1.1 µM | 0.71 µM | 3.13 µM |

| Diarylcoumarins (CCA series) | Non-covalent | FadD32 (FAAS activity) | Not Reported | Not Reported | ~0.2 - 20 µM |

| Quinolines (21b) | Non-covalent | FadD32 | Not Reported | Not Reported | 0.24 - 5.6 µM (MIC₉₀) |

Data sourced from Kuhn et al., 2016, Stanley et al., 2013, and Fang et al., 2018.[2][4][8][9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mycolic Acid Biosynthesis Pathway Highlighting FadD32.

Caption: Two-step catalytic mechanism of FadD32.

Caption: Experimental workflow for FadD32 inhibitor discovery.

Experimental Protocols

Protocol 1: Recombinant FadD32 Expression and Purification

This protocol is adapted from methodologies described in the literature for obtaining pure, active FadD32.[2]

-

Transformation:

-

Co-transform E. coli BL21(DE3) cells with a pET-based vector containing the His-tagged fadD32 gene and a chaperone plasmid (e.g., pGRO7) for enhanced protein folding.

-

Plate on LB agar with appropriate antibiotics (e.g., kanamycin for the expression vector, chloramphenicol for the chaperone plasmid).

-

-

Expression Culture:

-

Inoculate a starter culture (15 mL LB with antibiotics) and grow overnight at 37°C.

-

The next day, inoculate 1.5 L of auto-induction media with the starter culture.

-

Grow cells at 37°C with shaking until the OD₆₀₀ reaches ~1.2.

-

Reduce the temperature to 25°C and induce protein expression with 1 mM IPTG. For the chaperone system, add 0.5 mg/mL L-arabinose.

-

Continue to grow overnight at 25°C.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, 1 mM TCEP, and protease inhibitors).

-

Lyse cells using a high-pressure homogenizer or sonication on ice.

-

Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 min at 4°C).

-

-

Affinity Chromatography:

-

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (lysis buffer with 25 mM imidazole).

-

Elute the His-tagged FadD32 protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

-

Size-Exclusion Chromatography (SEC):

-

Concentrate the eluted protein using an appropriate centrifugal filter unit.

-

Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol, 1 mM TCEP).

-

Collect fractions corresponding to the monomeric FadD32 peak.

-

Assess purity by SDS-PAGE, concentrate the pure protein to ~10-20 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.

-

Protocol 2: Co-crystallization of FadD32 with an Inhibitor

This protocol outlines a general procedure for obtaining crystals of FadD32 in complex with a ligand, such as PhU-AMS.[2]

-

Complex Formation:

-

Thaw the purified FadD32 protein on ice.

-

Prepare a stock solution of the inhibitor (e.g., 10-50 mM PhU-AMS in DMSO).

-

Incubate the protein (at a final concentration of ~10 mg/mL) with a 3- to 5-fold molar excess of the inhibitor.

-

Allow the complex to form by incubating on ice for at least 1 hour prior to setting up crystallization trials.

-

-

Crystallization Screening:

-

Use the sitting-drop or hanging-drop vapor diffusion method at a controlled temperature (e.g., 20°C).

-

Screen a wide range of commercial and in-house crystallization screens.

-

Set up drops by mixing the protein-inhibitor complex with the reservoir solution in a 1:1, 1:2, or 2:1 ratio (e.g., 200 nL protein complex + 200 nL reservoir solution).

-

-

Crystal Optimization:

-

Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.

-

Micro-seeding can be employed if initial crystals are small or of poor quality.

-

-

Cryo-protection and Data Collection:

-

Identify a suitable cryo-protectant (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol).

-

Briefly soak the crystal in the cryo-protectant solution before flash-cooling it in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Protocol 3: Biochemical Activity Assay for FadD32 Inhibition

This fluorescence-based assay measures the second half-reaction of FadD32: the transfer of a fatty acid to PKS13.[2]

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES pH 7.2, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

-

Enzymes: Purified FadD32 and PKS13.

-

Substrates: BODIPY FL C₁₆ (fluorescent fatty acid analog), ATP.

-

Inhibitor: Test compound (e.g., PhU-AMS) dissolved in DMSO.

-

-

Assay Procedure:

-

Prepare a dilution series of the inhibitor in DMSO.

-

In a 15 µL reaction volume in a microplate, combine the following components:

-

FadD32 (final concentration ~32 nM)

-

PKS13 (final concentration ~2 µM)

-

BODIPY FL C₁₆ (final concentration ~50 µM)

-

ATP (final concentration ~2 mM)

-

Inhibitor at various concentrations (final DMSO concentration should be constant, e.g., 2%).

-

-

Include positive (DMSO only) and negative controls (no FadD32, no PKS13, or addition of 50 mM EDTA).

-

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the reaction products on an SDS-PAGE gel.

-

Visualize the fluorescently labeled PKS13 using a gel imager with appropriate filters for BODIPY FL.

-

Quantify the band intensity for the labeled PKS13.

-

Plot the normalized band intensity against the inhibitor concentration and fit the data to a four-parameter Hill equation to determine the IC₅₀ value.

-

Conclusion

FadD32 is a genetically and chemically validated target for the development of novel anti-tuberculosis therapeutics.[2] Structural biology has been instrumental in elucidating its complex mechanism and has provided a rational basis for the design and optimization of potent inhibitors. The detailed crystal structure of FadD32 in complex with the bisubstrate analog PhU-AMS has revealed critical insights into substrate recognition and the conformational changes required for catalysis.[2] Furthermore, the identification of diarylcoumarins as inhibitors of the acyl-transfer step highlights the druggability of different functional states of the enzyme.[4] The data and protocols presented in this guide offer a robust toolkit for researchers aiming to further explore the biology of FadD32 and to develop next-generation inhibitors that can contribute to the global fight against tuberculosis.

References

- 1. FadD32 | Broad Institute [broadinstitute.org]

- 2. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of FadD32, an enzyme essential for mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for the development of potential inhibitors targeting FadD23 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Exploring the Chemical Space of FadD32 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space of inhibitors targeting FadD32, a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (M. tb). FadD32, a fatty acyl-AMP ligase (FAAL), is a genetically and chemically validated target for the development of novel anti-tuberculosis therapeutics.[1] This document summarizes key inhibitor classes, their structure-activity relationships (SAR), and detailed experimental protocols for inhibitor identification and characterization.

The Role of FadD32 in Mycolic Acid Biosynthesis

Mycolic acids are essential, long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, contributing to its impermeability and virulence.[1][2] FadD32 plays a pivotal role in the final stages of mycolic acid synthesis by activating and transferring the long meromycolic acid chain to the polyketide synthase Pks13 for the final condensation step.[1][2][3] The bifunctional enzymatic activity of FadD32 involves two key steps:

-

Fatty Acyl-AMP Ligase (FAAL) activity: FadD32 adenylates the meromycolic acid using ATP, forming a meromycoloyl-AMP intermediate.[2][3][4]

-

Fatty Acyl-ACP Synthetase (FAAS) activity: The activated meromycoloyl group is then transferred to the N-terminal acyl carrier protein (ACP) domain of Pks13.[3][4]

Inhibition of FadD32 disrupts mycolic acid biosynthesis, leading to cell death, making it an attractive target for novel anti-tubercular drugs.[5][6]

Chemical Classes of FadD32 Inhibitors

Whole-cell phenotypic screening and subsequent target deconvolution have led to the identification of several classes of FadD32 inhibitors.[1][4]

A prominent class of FadD32 inhibitors are the 4,6-diaryl-5,7-dimethyl coumarins.[3][4][7] These compounds have been shown to be potent inhibitors of M. tb growth both in vitro and in vivo.[3] Structure-activity relationship (SAR) studies have highlighted the importance of the aryl substituents at the 4 and 6 positions and the methyl groups at the 5 and 7 positions for anti-mycobacterial activity.[4][8] These inhibitors specifically target the FAAS activity of FadD32.[3][4]

| Compound | Description | IC90 (µM) | MIC (µg/mL) | Reference |

| 1a/1b | Initial 6-aryl-5,7-dimethyl-4-phenylcoumarin hits | Modest Activity | - | [9] |

| 1o | Optimized coumarin derivative | 2 | - | [8][9] |

| 2d | Optimized coumarin derivative | 0.5 | - | [8][9] |

| 3b | Optimized coumarin with improved physicochemical properties | 0.4 | - | [8][9] |

| CCA34 | Diarylcoumarin inhibitor | - | - | [3][4] |

To address the metabolic instability of the coumarin core, scaffold hopping methodologies were employed, leading to the development of 2-quinolone derivatives.[5][10] This class of inhibitors demonstrated improved metabolic stability and aqueous solubility while retaining potent anti-mycobacterial activity.[5][10]

| Compound | Description | MIC (µg/mL) vs. M. tb | MIC (µg/mL) vs. M. abscessus | Reference |

| 250 | Lead 2-quinolone derivative | 0.5 | 8 | [5][10] |

Substrate analogues such as dodecyl-AMP (AMPC12) and eicosyl-AMP (AMPC20) have been shown to inhibit FadD32 activity.[11] These compounds serve as valuable tools for biochemical and structural studies of the enzyme.[11]

| Compound | Target Enzyme | IC50 (µM) | Reference |

| AMPC12 | M. tb FadD32 | ~1 | [11] |

| AMPC20 | M. tb FadD32 | ~0.3 | [11] |

| AMPC12 | M. marinum FadD32 | ~1 | [11] |

| AMPC20 | M. marinum FadD32 | ~0.3 | [11] |

| AMPC12 | M. smegmatis FadD32 | ~3 | [11] |

| AMPC20 | M. smegmatis FadD32 | ~1 | [11] |

Experimental Protocols

The identification and characterization of FadD32 inhibitors rely on a combination of whole-cell screening, biochemical assays, and biophysical methods.

A common starting point for inhibitor discovery is a high-throughput screen (HTS) against whole M. tb cells.[4][12][13]

Protocol: GFP-Based Whole-Cell Screen [4]

-

Bacterial Strain: M. tuberculosis H37Rv expressing Green Fluorescent Protein (GFP).

-

Plate Format: 384-well microplates.

-

Compound Preparation: Compounds are serially diluted and added to the plates.

-

Inoculation: Plates are inoculated with the M. tb-GFP strain.

-

Incubation: Plates are incubated under appropriate conditions for mycobacterial growth.

-

Readout: GFP fluorescence is measured to determine the extent of bacterial growth inhibition.

-

Data Analysis: Percent inhibition is calculated relative to positive (e.g., isoniazid) and negative (DMSO) controls.

Biochemical assays are crucial for confirming that a compound directly inhibits FadD32 and for elucidating its mechanism of action.[4][14]

Protocol: Fatty Acyl-AMP Ligase (FAAL) Assay [4]

This assay measures the first step of the FadD32 reaction, the formation of the acyl-AMP intermediate.

-

Reaction Mixture: Prepare a reaction mixture containing purified FadD32 enzyme, [14C]-labeled fatty acid (e.g., myristic acid), ATP, and MgCl2 in a suitable buffer (e.g., HEPES).

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction at 30°C.

-

Analysis: The formation of [14C]acyl-AMP is analyzed by thin-layer chromatography (TLC) and quantified by phosphorimaging.[4]

Protocol: Fatty Acyl-ACP Synthetase (FAAS) Assay [4]

This assay measures the second step, the transfer of the activated acyl group to an ACP.

-

Reaction Mixture: Prepare a reaction mixture containing FadD32, [14C]-labeled fatty acid, ATP, DTT, MgCl2, and a purified acyl carrier protein (e.g., AcpM).[4]

-

Inhibitor Addition: Add the test compound.

-

Incubation: Incubate the reaction for an extended period (e.g., 16 hours) at 30°C to allow for the transfer.[4]

-

Analysis: The formation of the [14C]acyl-AcpM adduct is analyzed by SDS-PAGE and quantified by phosphorimaging.[4]

Protocol: Thermal Shift Assay (TSA) [14]

TSA, or differential scanning fluorimetry (DSF), is used to assess the direct binding of a compound to FadD32 by measuring changes in the protein's melting temperature (Tm).[14][15]

-

Reaction Setup: A reaction is prepared with purified FadD32, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound in a multiwell PCR plate.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument, and fluorescence is monitored as the temperature increases.

-

Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant shift in Tm in the presence of the compound indicates direct binding.[14]

Future Directions

The exploration of the chemical space of FadD32 inhibitors is an active area of research. Future efforts are likely to focus on:

-

Scaffold Diversity: Moving beyond coumarin and quinolone backbones to identify novel chemical scaffolds with improved drug-like properties.

-

Structure-Based Drug Design: Utilizing the crystal structure of FadD32 to rationally design inhibitors with high potency and selectivity.[1][16][17]

-

Combination Therapy: Investigating the synergistic effects of FadD32 inhibitors with existing anti-tubercular drugs to develop more effective and shorter treatment regimens.[18]

-

Drug Repurposing: Employing in silico methods to screen existing FDA-approved drugs for potential inhibitory activity against FadD32.[2][19]

The validation of FadD32 as a "druggable" target has opened up new avenues for the development of urgently needed anti-tuberculosis therapies.[4] Continued exploration of its inhibitor landscape holds significant promise for combating this global health threat.

References

- 1. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Research Portal [researchworks.creighton.edu]

- 6. Investigating fadd32 as a target for 7-substituted coumarin derivatives and other potential antimycobacterial agents [uwcscholar.uwc.ac.za]

- 7. Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32. | Broad Institute [broadinstitute.org]

- 9. Synthesis and structure-activity relationships of phenyl-substituted coumarins with anti-tubercular activity that target FadD32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel Antimycobacterial FadD32 Inhibitors with Improved Drug Properties - ProQuest [proquest.com]